molecular formula C11H11NO3 B136290 (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 154669-73-5

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B136290
CAS No.: 154669-73-5
M. Wt: 205.21 g/mol
InChI Key: XALZBROPIGPSAQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antimicrobial Agents

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class of compounds, which have gained prominence due to their unique mechanism of inhibiting protein synthesis in bacteria. This class of synthetic antimicrobial agents shows bacteriostatic activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, exemplifies the class's potential in treating serious infections caused by resistant gram-positive organisms. Its success has motivated further modification of the oxazolidinone nucleus to discover agents with even greater potency and broader spectra of activity (Diekema & Jones, 2000).

Advanced Synthesis and Catalytic Applications

The catalytic non-enzymatic kinetic resolution (KR) of racemates to obtain enantiopure compounds is a vital area of organic synthesis, where oxazolidinones have played a crucial role. Transition metal-mediated and organocatalyzed KRs using oxazolidinone derivatives have shown significant advancements, providing high enantioselectivity and yield for both products and recovered starting materials. This highlights the importance of oxazolidinones in asymmetric organic synthesis, serving as a testament to their utility beyond antimicrobial applications (Pellissier, 2011).

Enhancing Pharmacological Profiles

The stereochemistry of oxazolidinone derivatives, such as phenylpiracetam and its methyl derivative, has shown a direct relationship between the configuration of stereocenters and their biological properties. Studies have explored the pharmacological advantages of enantiomerically pure derivatives, shedding light on the necessity of purifying drug substances from less active isomers to enhance their therapeutic efficacy. This research underlines the potential of oxazolidinone derivatives in developing more effective CNS agents for improving cognitive functions and treating neurological conditions (Veinberg et al., 2015).

Development of Anti-S. aureus Agents

The search for novel anti-S. aureus agents has led to the investigation of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, with oxazolidinones being potential candidates due to their ability to inhibit DNA gyrase, topoisomerase IV, and other bacterial targets. These hybrids have shown promising broad-spectrum antibacterial activity against drug-resistant strains, illustrating the versatility of oxazolidinone derivatives in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).

Tedizolid: A Second-Generation Oxazolidinone

Tedizolid phosphate, a prodrug transformed into the active drug tedizolid, represents a significant advancement in oxazolidinone-based therapeutics. It has shown broad activity against Gram-positive pathogens, including linezolid-resistant strains, with potential applications in treating complicated skin and skin structure infections due to its high oral bioavailability and once-daily dosing. Tedizolid underscores the ongoing evolution and relevance of oxazolidinones in combating Gram-positive bacterial infections (Kanafani & Corey, 2012).

Properties

IUPAC Name

(4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZBROPIGPSAQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.